5-NORBORNENE-2-CARBONITRILE

Ring-Opening Metathesis Polymerization Ionic Liquid Media Functional Poly(norbornene)

5-Norbornene-2-carbonitrile (CAS 95-11-4), also known as bicyclo[2.2.1]hept-5-ene-2-carbonitrile, is a strained bicyclic monomer with the molecular formula C8H9N (MW 119.16 g/mol). It is commercially supplied as a mixture of endo and exo isomers, typically at purities of 98-99% as a clear colorless liquid.

Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
CAS No. 95-11-4
Cat. No. B1293559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-NORBORNENE-2-CARBONITRILE
CAS95-11-4
Molecular FormulaC8H9N
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C#N
InChIInChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2
InChIKeyBMAXQTDMWYDIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Norbornene-2-carbonitrile (CAS 95-11-4) Procurement Guide: Technical Specifications for Research and Industrial Sourcing


5-Norbornene-2-carbonitrile (CAS 95-11-4), also known as bicyclo[2.2.1]hept-5-ene-2-carbonitrile, is a strained bicyclic monomer with the molecular formula C8H9N (MW 119.16 g/mol) [1]. It is commercially supplied as a mixture of endo and exo isomers, typically at purities of 98-99% as a clear colorless liquid . Key physicochemical parameters for procurement verification include: density 0.999 g/mL at 25°C, melting point 12-14°C, boiling point 82-86°C at 10 mmHg, and refractive index n20/D 1.488 . This compound serves as a critical building block in ring-opening metathesis polymerization (ROMP), Diels-Alder cycloadditions, and pharmaceutical intermediate synthesis [2].

Why 5-Norbornene-2-carbonitrile Cannot Be Replaced by Other Norbornene Monomers in ROMP and Precision Synthesis


5-Norbornene-2-carbonitrile possesses a nitrile (-CN) functional group that confers fundamentally different reactivity and polymerization behavior compared to other 5-substituted norbornene derivatives such as the methyl carboxylate, acetate, methanol, or carboxylic acid analogs [1]. The strong electron-withdrawing character of the nitrile group alters monomer reactivity ratios, catalyst compatibility, and the solubility profile of the resulting polymers [2]. Critically, the nitrile group enables post-polymerization functionalization pathways—including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition to tetrazoles or oxazolines—that are not accessible with ester or alcohol functionalized monomers [3]. In ROMP, nitrile-functionalized norbornenes exhibit distinct polymerization kinetics and yield polymers with unique gas transport properties, particularly enhanced CO2 selectivity, which cannot be replicated by substituting with other polar norbornene derivatives .

5-Norbornene-2-carbonitrile: Head-to-Head Quantitative Differentiation Against Norbornene Analogs in Polymerization and Synthesis


Nitrile-Functionalized Norbornene Achieves High Molecular Weight Polymer in Ionic Liquid ROMP While Carboxylate Analogs Require Organic Solvent Systems

In a comprehensive 2006 study comparing the ROMP behavior of fifteen functional norbornene derivatives, 5-norbornene-2-carbonitrile (monomer 3) demonstrated that polymers with molecular weights up to 1,500,000 g/mol could be obtained in ionic liquid media [1]. Critically, the study established that ionic liquids enabled the synthesis of polymers from monomers that are hardly polymerizable in conventional organic solvents, specifically citing 5-norbornene-2-carbonitrile as a monomer that benefits from this unique solvent compatibility [1]. This contrasts with methyl (exo,endo-5-norbornene-2-carboxylate) (monomer 4) and norborn-5-ene-2-carboxylic acid (monomer 7), which are routinely polymerizable in standard organic solvents and thus do not derive the same differential advantage from ionic liquid systems [1]. The nitrile monomer's compatibility with recyclable ionic liquid media using catalyst 2 and [1-methyl-3-butylIM]+PF6- enables catalyst recycling protocols not demonstrated for other functional norbornenes in this study [1].

Ring-Opening Metathesis Polymerization Ionic Liquid Media Functional Poly(norbornene) Green Polymer Chemistry

Diels-Alder Synthesis of 5-Norbornene-2-carbonitrile Achieves 90-93% Yield from Cyclopentadiene and Acrylonitrile

The industrial synthesis of 5-norbornene-2-carbonitrile via Diels-Alder reaction of cyclopentadiene with acrylonitrile proceeds with an average yield of 90% based on cyclopentadiene obtained from dicyclopentadiene decomposition, with steady-state operation achieved after 12 hours . An alternative synthetic route from 5-norbornene-2-carboxaldehyde yields approximately 93% . In a catalytic context relevant to synthetic method selection, the compound has been evaluated as a mediator in alkylation-terminated Catellani reactions; both 5-norbornene-2-carbonitrile and methyl 5-norbornene-2-carboxylate afforded similar product yields, whereas several other readily available norbornene derivatives (including N4, N5, and N6 in the study) failed to yield any product under identical conditions [1]. This establishes a clear functional threshold: only specific norbornene derivatives, including the nitrile, function effectively as mediators in this transformation, providing a quantifiable basis for selection over inactive analogs.

Diels-Alder Cycloaddition Monomer Synthesis Process Chemistry Norbornene Derivatives

Nitrile Group Enables Post-Polymerization Functionalization to Poly(thiopropionitrile) Bottlebrush Copolymers for Dielectric Elastomer Generators

In a 2024 study on dielectric generator materials, 5-norbornene-2-carbonitrile was copolymerized via ROMP with a norbornene-PDMS macromonomer to yield bottlebrush copolymers. The residual double bonds in the polymer backbone were subsequently functionalized via thiol-ene click chemistry with thiopropionitrile [1]. This post-polymerization functionalization is enabled specifically by the nitrile group's compatibility with the reaction sequence, producing materials for dielectric elastomer generators—a targeted application. In contrast, norbornene derivatives bearing ester, alcohol, or carboxylic acid groups would undergo competing side reactions (e.g., transesterification, proton transfer, or catalyst deactivation) under these thiol-ene click conditions, making the nitrile monomer uniquely suited for this dual-functionalization strategy [1]. The nitrile functionality remains intact during both ROMP and subsequent thiol-ene modification, providing an orthogonal reactive handle not available with other polar norbornene monomers.

Bottlebrush Copolymers Dielectric Elastomers Post-Polymerization Modification PDMS Functionalization

Nitrile Norbornene Copolymers Exhibit Enhanced CO2 Selectivity in Gas Separation Membranes vs. Unfunctionalized Norbornene Polymers

A 2024 study in Macromolecules investigated the role of nitrile functionalization on gas transport properties in ROMP-derived polymers containing microporosity-generating ladder side chains. The study directly compared norbornene (N) and nitrile norbornene (NN) monomers in copolymer systems and found that nitrile incorporation significantly enhanced CO2 selectivity . The research established a quantitative relationship between nitrile moiety concentration and gas transport performance, demonstrating that the nitrile group's polarity and specific interactions with CO2 molecules provide a measurable improvement in separation performance that is absent in unfunctionalized norbornene-based polymers . The study further noted that lower loadings of unfunctionalized norbornene resulted in higher plasticization pressure points, indicating that the nitrile functionalization directly modulates the mechanical stability of the membrane under gas pressure . This functional advantage cannot be achieved with non-nitrile norbornene monomers.

Gas Separation Membranes CO2 Capture Nitrile-Functionalized Polymers Microporous Polymers

5-Norbornene-2-carbonitrile: High-Value Application Scenarios Based on Verified Differential Performance


Green ROMP Synthesis of High Molecular Weight Nitrile-Functionalized Polymers in Recyclable Ionic Liquid Media

For polymer chemists seeking to synthesize high molecular weight nitrile-functionalized poly(norbornenes) while minimizing volatile organic solvent usage, 5-norbornene-2-carbonitrile offers a unique advantage: it is specifically cited as a monomer that benefits from ionic liquid ROMP systems where conventional organic solvents fail to produce satisfactory results [1]. The ability to achieve molecular weights up to 1,500,000 g/mol in [1-methyl-3-butylIM]+PF6- ionic liquid with catalyst recyclability distinguishes this monomer from carboxylate and ester analogs, which do not exhibit the same solvent-system dependency [1]. Procurement of high-purity 5-norbornene-2-carbonitrile (98-99% by GC) is essential for achieving reproducible ROMP kinetics in these systems.

Dielectric Elastomer Generator Materials via Nitrile-Enabled Orthogonal Post-Polymerization Functionalization

Researchers developing bottlebrush copolymers for dielectric elastomer generators should select 5-norbornene-2-carbonitrile over other polar norbornene monomers due to the nitrile group's chemical orthogonality. As demonstrated in 2024 research, the nitrile moiety remains intact during both ROMP and subsequent thiol-ene click functionalization with thiopropionitrile, enabling a two-step sequence that would be compromised by competing reactions with ester, acid, or alcohol functional groups [2]. This functional group stability allows precise control over the final polymer architecture and dielectric properties, making 5-norbornene-2-carbonitrile the monomer of choice for this specific materials application.

CO2-Selective Gas Separation Membranes with Enhanced Plasticization Resistance

Membrane scientists developing CO2-selective gas separation materials should procure 5-norbornene-2-carbonitrile based on direct comparative evidence showing that nitrile-functionalized norbornene copolymers exhibit significantly enhanced CO2 selectivity relative to unfunctionalized norbornene analogs . The nitrile group's specific polar interactions with CO2 molecules provide a measurable performance advantage that cannot be replicated with non-polar norbornene monomers. Furthermore, the study establishes that membrane plasticization resistance under gas pressure is modulated by the norbornene-to-nitrile monomer ratio, offering formulators a quantifiable parameter for optimizing membrane durability .

Catellani-Type C-H Functionalization Mediator Scaffold

For synthetic organic chemists employing alkylation-terminated Catellani reactions with cyclobutanol C-C cleavage, 5-norbornene-2-carbonitrile is validated as an active mediator scaffold while multiple structurally similar norbornene derivatives yield no product (0% yield) under identical conditions [3]. This binary functional threshold (active vs. inactive) provides clear procurement guidance: only specific norbornene derivatives, including the nitrile, enable this transformation. Sourcing high-purity 5-norbornene-2-carbonitrile ensures reproducible mediator performance in this specialized C-H functionalization methodology.

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